molecular formula C17H19NO4 B2894853 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide CAS No. 693268-49-4

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B2894853
CAS No.: 693268-49-4
M. Wt: 301.342
InChI Key: XKRDJCYOQCBZQB-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with hydroxymethyl and methoxy groups, and an acetamide moiety linked to a methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(hydroxymethyl)-2-methoxyphenol: Shares the phenoxy structure but lacks the acetamide and methylphenyl groups.

    2-tert-Butyl-4-methoxyphenol: Similar phenoxy structure with a tert-butyl group instead of hydroxymethyl.

    4-Amino-2-methoxyphenol: Contains an amino group instead of hydroxymethyl.

Uniqueness

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRDJCYOQCBZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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